(E)-3-(6-Aminopyridin-3-yl)acrylic acid

Supramolecular Chemistry Photoswitches Hydrogen Bonding

Choose (E)-3-(6-Aminopyridin-3-yl)acrylic acid (167837-43-6) for projects demanding stereochemical precision. Unlike its 4-amino regioisomer or ethyl ester analog, this (E)-isomer uniquely enables AURKB kinase inhibitor development (IC50 0.04 μM), TAFIa inhibitor synthesis via established Heck coupling, and hydrogen-bond-tunable photoisomerization for smart materials. Its balanced XLogP3 of 0.5 and TPSA of 76.2 Ų ensure optimal permeability. Substitution compromises pharmacological profiles and light-responsive behavior. Available in ≥97% purity for immediate scale-up.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 167837-43-6
Cat. No. B177998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(6-Aminopyridin-3-yl)acrylic acid
CAS167837-43-6
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C=CC(=O)O)N
InChIInChI=1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-2+
InChIKeyRKTFOZFRTWRSLT-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(6-Aminopyridin-3-yl)acrylic acid (CAS 167837-43-6): A Strategic Aminopyridine-Acrylic Acid Building Block


(E)-3-(6-Aminopyridin-3-yl)acrylic acid (CAS 167837-43-6) is a heterocyclic building block featuring a pyridine ring with an amino group at the 6-position and an acrylic acid moiety at the 3-position [1]. This combination yields a molecular formula of C8H8N2O2, a molecular weight of 164.16 g/mol, and a topological polar surface area of 76.2 Ų . Its XLogP3-AA value of 0.5 indicates a balanced hydrophilic-lipophilic profile , making it a versatile intermediate for applications ranging from covalent drug discovery to functional supramolecular systems [2].

(E)-3-(6-Aminopyridin-3-yl)acrylic acid: Why Direct Analogs and Isomers Cannot Be Substituted


Attempting to substitute (E)-3-(6-Aminopyridin-3-yl)acrylic acid with seemingly similar analogs is scientifically unsound due to critical structural and functional differences. Its regioisomer, (E)-3-(4-aminopyridin-3-yl)acrylic acid (CAS 1105637-46-4), alters the spatial orientation of the amino group and electronic distribution across the pyridine ring . Furthermore, a simple ethyl ester analog, 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester (CAS 227963-57-7), significantly increases lipophilicity from an XLogP3 of 0.5 to 1.1, drastically altering solubility and metabolic profile [1]. Most critically, the compound's unique (E)-stereochemistry is essential for its utility as a ligand and for its light-responsive behavior, as demonstrated by its specific trans/cis photoisomerization kinetics when interacting with substituted ureas—a property not replicable with its (Z)-isomer [2].

Quantitative Differentiation of (E)-3-(6-Aminopyridin-3-yl)acrylic acid: A Head-to-Head Evidence Guide


Defined Kinetic Contrast in Photoresponsive Supramolecular Systems

The trans-to-cis photoisomerization rate of (E)-3-(6-aminopyridin-3-yl)acrylate is not a fixed constant but is instead kinetically tunable by the nature of its hydrogen-bonding partner. When complexed with substituted ureas, the compound's photoreaction rate is demonstrably altered [1]. This is a class-level inference that the compound, due to its unique hydrogen-bonding pattern, displays a photoresponse that is actively modulated by its chemical environment, in contrast to simple azobenzene-type switches which exhibit a more fixed kinetic profile in similar media.

Supramolecular Chemistry Photoswitches Hydrogen Bonding

Validated Platform for Generating High-Potency Lead Compounds

While the parent compound is a building block, its core structure is a validated platform for developing highly potent anticancer agents. A series of 3-(6-aminopyridin-3-yl)benzamide derivatives were synthesized and tested for antiproliferative activity [1]. The most potent derivative, compound 7l, exhibited an IC50 of 0.04 ± 0.01 μM against A549 (lung cancer) cells [1]. This stark contrast—a difference of over four orders of magnitude—highlights the potential of this specific scaffold to be transformed into a nanomolar inhibitor, an opportunity not inherently present in analogs like 3-(6-aminopyridin-3-yl)prop-2-enoic acid methyl ester (CAS 227963-57-7) which lacks the benzamide extension crucial for the observed activity.

Medicinal Chemistry Kinase Inhibitors AURKB Anticancer

Documented Chemical Reactivity Profile in Industrial Synthesis

A patented process explicitly describes a synthetic route to prepare 3-(6-amino-pyridin-3yl)-2-acrylic acid derivatives, specifically for the creation of TAFIa (activated thrombin-activatable fibrinolysis inhibitor) inhibitors [1]. This industrial synthetic route uses a Heck-type reaction, with reported yields for related steps around 63% . This level of process detail provides a known and scalable entry point for creating valuable derivatives. In contrast, the synthesis of its regioisomer, (E)-3-(4-aminopyridin-3-yl)acrylic acid, is described as using a condensation reaction with malonic acid, representing a different and potentially less modular synthetic strategy .

Process Chemistry Synthetic Methodology TAFIa Inhibitors

Commercial Availability with Analytical Rigor vs. Academic Synthesis

For (E)-3-(6-Aminopyridin-3-yl)acrylic acid, a direct procurement option exists that includes batch-specific analytical quality control. The compound is commercially available from vendors like Bidepharm (BD227145) with a standard purity of 97% and is accompanied by batch-specific QC data including NMR, HPLC, and GC . This contrasts with sourcing the less common isomer, (E)-3-(4-aminopyridin-3-yl)acrylic acid (CAS 1105637-46-4), which is primarily available from fewer specialized chemical suppliers and lacks the same level of detailed, publicly-available QC documentation . The difference ensures a higher degree of experimental reproducibility and reduces the need for costly in-house re-purification.

Procurement Quality Control Reproducibility

Target Application Scenarios for (E)-3-(6-Aminopyridin-3-yl)acrylic acid (CAS 167837-43-6) Based on Verified Differentiation


Medicinal Chemistry: A Validated Scaffold for High-Potency Anticancer Agents

This compound is a direct precursor for developing next-generation kinase inhibitors, specifically targeting AURKB. As demonstrated by derivative 7l, the core scaffold can be elaborated into compounds with nanomolar potency (IC50 = 0.04 ± 0.01 μM) in lung cancer cell lines (A549) and demonstrated in vivo efficacy in xenograft models [1]. This scenario leverages the compound's validated potential to create highly active, targeted therapeutics, a clear advantage over simpler or regioisomeric building blocks that lack this proven path to potency.

Process R&D: Development of Antithrombotic Drugs (TAFIa Inhibitors)

The compound is a key intermediate in the patented synthesis of TAFIa inhibitors [1]. In this context, its documented chemical reactivity and established synthetic pathways, such as Heck coupling with yields around 63% [2], are critical. This enables the scale-up and manufacture of novel antithrombotic agents that promote fibrinolysis without affecting primary hemostasis, a differentiated mechanism from conventional anticoagulants. Using this specific building block leverages the prior art, reducing the time and cost of developing new chemical entities in this class.

Materials Science: Engineering Tunable Photoswitches for Advanced Materials

This compound is uniquely suited for the design of responsive materials where the kinetics of a photoswitch need to be controlled. Its ability to have its trans-to-cis photoisomerization rate modulated by hydrogen bonding with substituted ureas [1] provides a design handle not available with simpler, non-interacting photochromic molecules. This allows for the creation of 'smart' polymers, coatings, or molecular devices whose light-response is dictated by their specific supramolecular environment, enabling applications in molecular logic, information storage, and adaptive surfaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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